Ranacyclin-B-LK1
CAS No.:
Cat. No.: VC3664524
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Characteristics
Ranacyclin-B-LK1 exhibits a distinct structural profile that distinguishes it from other AMPs. Below are its key structural attributes:
Amino Acid Sequence and Cyclic Conformation
The peptide comprises 20 amino acids with the sequence SALVGCWTKSWPPKPCFGRG . A critical feature is the presence of a disulfide bond between cysteine residues at positions 6 and 16, forming a cyclic structure . This cyclization enhances stability and membrane interaction, a common trait among ranacyclins .
Physicochemical Properties
Ranacyclin-B-LK1’s physicochemical properties are summarized in Table 1.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀₀H₁₄₉N₂₇O₂₄S₂ |
| Molecular Mass | 2177.57 Da |
| Net Charge | +3 |
| Hydrophobicity Index | -0.24 |
| Basic Residues | 3 (Arg, Lys, Arg) |
| Acidic Residues | 0 |
| Absorbance at 280 nm | 585.53 |
This profile highlights its cationic nature and hydrophobic regions, which facilitate interactions with microbial membranes .
Antimicrobial Activity
Ranacyclin-B-LK1 demonstrates targeted antimicrobial activity, primarily against Gram-positive bacteria.
Spectrum of Activity
-
Gram-positive bacteria: Effective against Staphylococcus aureus (MIC = 23 µM) .
-
Gram-negative bacteria and fungi: No direct activity reported, though synergistic effects with other antibiotics remain unexplored .
Cytotoxicity and Hemolysis
Notably, Ranacyclin-B-LK1 exhibits low cytotoxicity and no hemolysis, making it a safer candidate for therapeutic development compared to broader-spectrum AMPs .
Comparative Analysis with Related Peptides
Ranacyclin-B-LK1 shares structural and functional similarities with other ranacyclins but differs in key aspects (Table 2).
These differences suggest evolutionary adaptations to specific microbial environments .
Research Gaps and Future Directions
While Ranacyclin-B-LK1 shows promise, several gaps remain:
-
Synergistic potential: Studies are needed to evaluate its combination with conventional antibiotics (e.g., gentamicin) .
-
Mechanistic insights: Further investigation into its interaction with bacterial membranes and potential intracellular targets is required.
-
Stability and delivery: Optimization of its stability in biological fluids and formulation for clinical use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume